molecular formula C23H21N5O3 B2743650 8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-11-3

8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2743650
CAS No.: 919009-11-3
M. Wt: 415.453
InChI Key: SAHPYANYJMKQLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the type of bonds (single, double, triple, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Imidazo[1,2-a]-s-triazine nucleosides, a class of compounds structurally related to the given chemical, have been synthesized and evaluated for their antiviral activity. These compounds exhibited moderate activity against rhinovirus at non-toxic dosage levels, indicating potential applications in the treatment of viral infections (Kim et al., 1978).

Neuropharmacological Applications

A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has been synthesized and tested for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified potent receptor ligands, indicating potential applications in the development of antidepressant and anxiolytic-like drugs (Zagórska et al., 2015).

Antidepressant and Anxiolytic Properties

Further research into N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has shown promising anxiolytic-like and antidepressant activities in preclinical studies. These findings underscore the therapeutic potential of imidazo[2,1-f]purine derivatives in treating anxiety and depression (Zagórska et al., 2009).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated sensitivity to benzaldehyde-based derivatives through characteristic luminescence. This suggests potential applications in chemical sensing and detection technologies (Shi et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve studying how the compound interacts with biological systems at the molecular level. This could involve studying its binding to specific proteins or other biomolecules, and the biochemical pathways it affects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also involves determining appropriate safety precautions for handling and storing the compound .

Properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-14-8-10-16(11-9-14)13-27-21(30)19-20(25(3)23(27)31)24-22-26(19)12-15(2)28(22)17-6-4-5-7-18(17)29/h4-12,29H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHPYANYJMKQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5O)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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